
4-(4-chlorophenoxy)-N-isopropyl-6-(trifluoromethyl)-2-pyrimidinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chlorophenoxy)-N-isopropyl-6-(trifluoromethyl)-2-pyrimidinamine (4CPT-2P) is a synthetic small-molecule drug that has been developed for use in laboratory experiments. It is a type of pyrimidine amine, a class of compounds that are known for their ability to bind to proteins and other molecules in the body. 4CPT-2P is a highly selective inhibitor of protein kinase C (PKC) activity, which is involved in the regulation of many cellular processes. This compound has been studied extensively in the laboratory and has been found to be a useful tool for studying the effect of PKC inhibition on cellular processes.
Scientific Research Applications
Environmental Impact and Fate of Chlorophenols
DDT Isomers and Metabolites in the Environment : Studies have demonstrated the significance of isomeric composition in environmental processes affecting organic pollutants such as DDT and its isomers. These insights extend to related compounds like chlorophenols, highlighting their environmental fate, stability, and bioaccumulation potential. Isomer-specific analysis plays a crucial role in understanding emission sources and environmental transformations (Ricking & Schwarzbauer, 2012).
Chlorophenols in Waste Incineration
Chlorophenols in Municipal Solid Waste Incineration : Chlorophenols, as precursors to dioxins in chemical and thermal processes, illustrate the environmental impact of chlorinated compounds. Their formation and correlation with other pollutants in municipal solid waste incineration highlight the need for understanding and mitigating their environmental release (Peng et al., 2016).
Sorption and Environmental Behavior
Sorption of Phenoxy Herbicides to Soil and Minerals : The review on the sorption of 2,4-D and related phenoxy herbicides to various environmental matrices such as soil, organic matter, and minerals underscores the environmental behavior of chlorophenoxy compounds. It provides a comprehensive understanding of factors influencing their environmental mobility and persistence (Werner et al., 2012).
Optoelectronic Applications of Pyrimidines
Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials : Research into quinazoline and pyrimidine derivatives for optoelectronic applications highlights the synthetic versatility and potential of pyrimidine compounds. This review emphasizes their significance in developing novel materials for electronic devices and sensors, demonstrating the broad applicability of pyrimidines in scientific research beyond biological contexts (Lipunova et al., 2018).
Mechanism of Action
Target of Action
Compounds with similar structures, such as chlorphenesin , have been found to act on the central nervous system (CNS) rather than directly on skeletal muscle
Mode of Action
Similar to Chlorphenesin, it may block nerve impulses or pain sensations that are sent to the brain . The compound’s interaction with its targets and the resulting changes are subject to further investigation.
Biochemical Pathways
Compounds with a trifluoromethyl group have been found to play an increasingly important role in pharmaceuticals, agrochemicals, and materials . The trifluoromethyl group has been associated with various bioactivities, including antibacterial, antifungal, and nematocidal activities .
Pharmacokinetics
Similar compounds like chlorphenesin are known to be rapidly and completely absorbed, metabolized in the liver, and excreted within 24 hours as the glucuronide metabolite . The half-life of Chlorphenesin is between 2.3-5 hours
Result of Action
For instance, Chlorphenesin is a muscle relaxant and has been used along with rest and physical therapy to treat injuries and other painful muscular conditions .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, 4-CPA, a plant growth regulator with a similar structure, is highly soluble in water and quite volatile. It is moderately toxic to mammals and has a high potential for bioaccumulation . .
properties
IUPAC Name |
4-(4-chlorophenoxy)-N-propan-2-yl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClF3N3O/c1-8(2)19-13-20-11(14(16,17)18)7-12(21-13)22-10-5-3-9(15)4-6-10/h3-8H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUYHMLRVMTHPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,4-dimethoxybenzamide](/img/structure/B2771254.png)
![2-[4-(9H-Fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2771257.png)
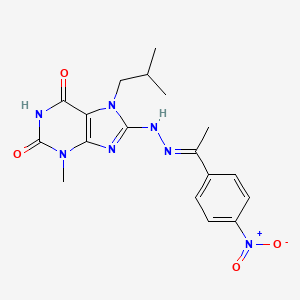
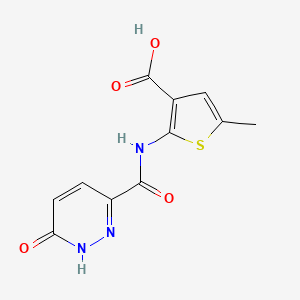
![9-Methyl-2-[(4-methylphenyl)methylsulfanyl]pyrido[1,2-a][1,3,5]triazin-4-one](/img/structure/B2771263.png)
![N-(4-butylphenyl)-1-{7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}methanesulfonamide](/img/structure/B2771267.png)
![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B2771268.png)
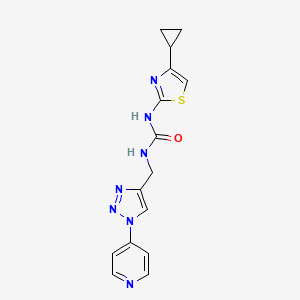

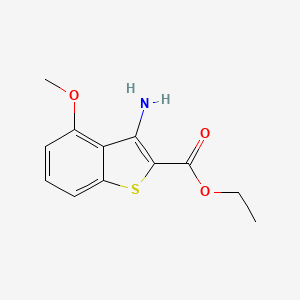
![Ethyl 4-(2-((2-((4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)amino)-2-oxoethyl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2771272.png)

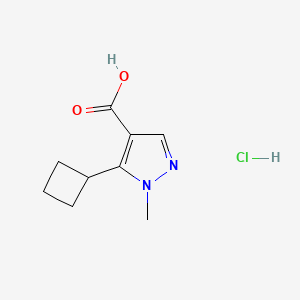
![(E)-2-(2-cyano-3-(3,4,5-trimethoxyphenyl)acrylamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2771276.png)